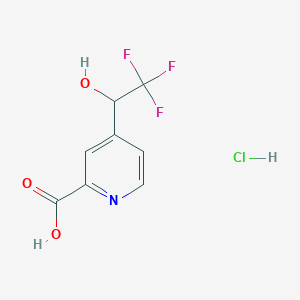

4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride

Beschreibung

4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3.ClH/c9-8(10,11)6(13)4-1-2-12-5(3-4)7(14)15;/h1-3,6,13H,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVVDOBTOSAFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(C(F)(F)F)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets. Studies have indicated that derivatives of pyridine carboxylic acids can function as inhibitors for various enzymes and receptors.

- Case Study : Research on similar compounds has demonstrated their effectiveness as PD-L1 inhibitors, which are crucial in cancer immunotherapy. The structural modifications that enhance binding affinity could be explored for 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride to develop novel anticancer agents .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of functional materials.

- Liquid Crystals : Pyridine carboxylic acids have been evaluated for their liquid crystal properties. The incorporation of trifluoroethyl groups can influence the phase behavior and thermal stability of liquid crystals .

| Property | Value |

|---|---|

| Phase Transition Temp | TBD |

| Optical Texture | TBD |

Environmental Chemistry

Research into the environmental impact of fluorinated compounds is vital due to their persistence and potential toxicity.

- Toxicological Studies : Investigations into the inhalation toxicity of non-nicotine e-cigarette constituents have highlighted the need for comprehensive assessments of similar compounds . The potential degradation pathways and environmental fate of 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride can be critical for understanding its ecological impact.

Wirkmechanismus

The mechanism of action of 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,5-Trifluoropyridine-4-carboxylic acid: Another fluorinated pyridine derivative with similar chemical properties.

tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate: A compound with a similar trifluoromethyl and hydroxyethyl substitution pattern.

2-(Trifluoromethyl)pyridine-4-carboxylic acid: Shares the trifluoromethyl group and pyridine ring structure.

Uniqueness

4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the specific combination of the trifluoromethyl and hydroxyethyl groups on the pyridine ring, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Biologische Aktivität

4-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative with significant potential in pharmacological applications. The compound's unique structure, characterized by a trifluoromethyl group and a carboxylic acid functional group, enhances its biological activity and interaction with various molecular targets. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 221.13 g/mol

- CAS Number : 2402829-76-7

The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, making this compound a candidate for drug development and other therapeutic applications.

The biological activity of 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances binding affinity to hydrophobic regions of proteins, while the hydroxyethyl moiety can form hydrogen bonds, influencing the compound's overall activity .

Antiangiogenic Properties

Recent studies have highlighted the compound's potential as an antiangiogenic agent. It has been identified as a VEGFR-2 inhibitor, crucial for angiogenesis regulation. Molecular docking studies indicated that this pyridine derivative could effectively bind to the catalytic pocket of VEGFR-2, demonstrating an IC value of 65 nM in inhibiting its activity .

Cytotoxic Effects

In vitro studies have shown that 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride exhibits cytotoxic properties against various cancer cell lines:

- HepG2 (liver cancer) : IC = 21.00 μM

- MCF-7 (breast cancer) : IC = 26.10 μM

These results suggest that the compound not only inhibits cancer cell proliferation but also shows selectivity towards normal cells with selectivity indices of 1.55 and 1.25 against W-38 normal cells .

Case Study: VEGFR-2 Inhibition

A recent study synthesized and evaluated several pyridine derivatives for their antiangiogenic properties. The compound demonstrated significant inhibition of VEGFR-2 activity through molecular dynamics simulations and ADMET analysis, which confirmed its safety profile for further development .

Comparative Analysis

The following table summarizes the biological activities of selected pyridine derivatives for comparison:

| Compound Name | Target | IC (μM) | Selectivity Index |

|---|---|---|---|

| 4-(Trifluoro-1-hydroxyethyl)pyridine | VEGFR-2 | 65 | N/A |

| 4-(Trifluoromethyl)pyridine | Various | N/A | N/A |

| Pyridine Derivative X | Cancer Cells | XX | YY |

This comparative analysis indicates that while there are other pyridine derivatives with notable activities, the specific structure of 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride offers distinct advantages in terms of potency and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride, and how can intermediates be purified?

- Methodology :

- Step 1 : Start with a pyridine-2-carboxylic acid scaffold. Introduce the trifluoro-hydroxyethyl group via nucleophilic substitution or hydroxylation of a trifluoromethyl precursor under acidic conditions (e.g., HCl catalysis) .

- Step 2 : Purify intermediates using column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) and /-NMR .

- Step 3 : Final hydrochlorination is achieved by treating the free base with HCl gas in anhydrous ether, followed by lyophilization to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?

- Methodology :

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and -NMR to confirm the trifluoro-hydroxyethyl moiety’s stereochemistry .

- Stability Analysis : Perform accelerated stability studies (40°C/75% RH for 30 days) with periodic HPLC-UV monitoring to detect degradation products (e.g., hydrolysis of the trifluoroethyl group) .

Q. How does the trifluoro-hydroxyethyl group influence the compound’s solubility and reactivity in aqueous buffers?

- Methodology :

- Solubility Testing : Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) using shake-flask methods. The trifluoro group reduces polarity, but the hydroxyl and carboxylic acid moieties enhance aqueous solubility at physiological pH .

- Reactivity Screening : Conduct pH-dependent stability assays (pH 2–10) to identify reactive hotspots (e.g., ester hydrolysis or fluorine substitution) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Methodology :

- Assay Optimization : Compare results from cell-free enzymatic assays (e.g., kinase inhibition) vs. cell-based systems (e.g., HEK293). Differences may arise from membrane permeability limitations or off-target effects. Use LC-MS to quantify intracellular compound levels .

- Data Normalization : Apply Z-factor analysis to validate assay robustness and exclude outliers caused by solvent interference (e.g., DMSO >0.1% vol/vol) .

Q. How can enantiomeric purity of the 1-hydroxyethyl group be ensured, and what impact does chirality have on target binding?

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or enzymatic resolution with lipases to isolate enantiomers. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

- Binding Studies : Perform molecular docking and surface plasmon resonance (SPR) to compare (R)- and (S)-enantiomer binding affinities to target proteins (e.g., kinases or GPCRs). Trifluoro-hydroxyethyl chirality may alter hydrogen-bonding networks .

Q. What experimental designs mitigate side reactions during large-scale synthesis (e.g., trifluoro group elimination)?

- Methodology :

- Reaction Monitoring : Use in-situ -NMR to track trifluoro group stability during high-temperature steps. Optimize reaction time/temperature to minimize β-elimination .

- Byproduct Analysis : Characterize side products (e.g., pyridine-2-carboxylic acid derivatives) via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to stabilize intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?

- Methodology :

- Solvent Screening : Re-evaluate solubility in 10+ solvents (e.g., DMSO, acetonitrile, THF) using standardized protocols. Discrepancies may arise from residual salts or polymorphic forms. Use X-ray crystallography to identify crystalline vs. amorphous states .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solvent polarity with compound dissolution behavior .

Q. What causes variability in enzymatic inhibition IC50 values, and how can it be controlled?

- Methodology :

- Enzyme Source : Test recombinantly expressed vs. native enzymes; post-translational modifications (e.g., phosphorylation) may alter binding pockets .

- Buffer Conditions : Standardize ionic strength (e.g., 150 mM NaCl) and cofactors (e.g., Mg) to minimize assay variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.